1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione
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Overview
Description
1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C15H16N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature.
Mechanism of Action
Target of Action
It is known that purine derivatives often interact with various enzymes and receptors in the body, including adenosine receptors and phosphodiesterase enzymes .
Mode of Action
Purine derivatives are known to interact with their targets by binding to the active sites of enzymes or receptors, thereby modulating their activity .
Biochemical Pathways
Purine derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, energy transfer, and enzymatic reactions .
Pharmacokinetics
It is known that purine derivatives are generally well absorbed in the body, widely distributed, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Purine derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of purine derivatives .
Preparation Methods
The synthesis of 1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the alkylation of a purine derivative with appropriate reagents under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of different oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have pharmacological properties that could be useful in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical products. Its properties make it suitable for various industrial applications.
Comparison with Similar Compounds
1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in cocoa and chocolate, known for its mild stimulant effects.
Theophylline: A compound used in the treatment of respiratory diseases due to its bronchodilator effects.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to these similar compounds .
Properties
IUPAC Name |
1-methyl-8-phenyl-9-propyl-3H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-3-9-19-12(10-7-5-4-6-8-10)16-11-13(19)17-15(21)18(2)14(11)20/h4-8H,3,9H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRVVJDJSSQEPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353487 |
Source
|
Record name | STK850328 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61080-67-9 |
Source
|
Record name | STK850328 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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